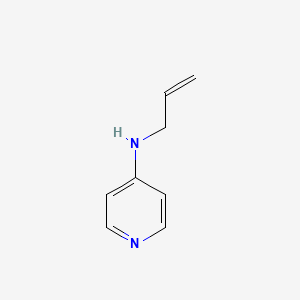

N-Allylpyridin-4-amine

Description

Properties

IUPAC Name |

N-prop-2-enylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-8-3-6-9-7-4-8/h2-4,6-7H,1,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLRSSSZOXOMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen atom of 4-aminopyridine attacks the electrophilic carbon of the allyl halide. A transitional pentavalent state forms, followed by the departure of the halide ion. The allyl group is introduced, yielding this compound.

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity by stabilizing the transition state.

-

Base Choice : Mild bases like potassium carbonate or triethylamine are preferred to deprotonate the amine without promoting elimination.

-

Stoichiometry : A 2:1 molar ratio of 4-aminopyridine to allyl halide ensures complete conversion, compensating for acid-base side reactions.

Table 1: Representative Reaction Conditions for Allylation of 4-Aminopyridine

| Component | Quantity/Parameter | Role |

|---|---|---|

| 4-Aminopyridine | 1.0 equiv | Nucleophile |

| Allyl bromide | 2.0 equiv | Electrophile |

| Triethylamine | 2.5 equiv | Base |

| DMF | 10 mL per mmol | Solvent |

| Temperature | 80°C | Reaction acceleration |

| Time | 12–24 hours | Completion monitoring |

While explicit yield data for this compound is unavailable in the literature, analogous reactions of pyridine derivatives with allyl halides report yields of 60–75% under optimized conditions.

Use of Ammonia Surrogates for Controlled Alkylation

Recent advances in selective amine alkylation highlight the utility of N-aminopyridinium salts as ammonia surrogates. These reagents mitigate over-alkylation by leveraging transient pyridinium ylide intermediates, which exhibit high nucleophilicity but resist further alkylation after the first substitution.

Application to this compound Synthesis

-

Formation of N-Aminopyridinium Salt : 4-Aminopyridine is treated with pyridine and an arylating agent to generate an N-aryl-N-aminopyridinium salt.

-

Alkylation with Allyl Halides : The pyridinium salt reacts with allyl bromide, forming an N-allyl-N-pyridinium intermediate.

-

Depyridylation : Acidic or basic hydrolysis releases the secondary amine, yielding this compound.

Reductive Amination of Pyridine-4-carbaldehyde

An alternative approach involves reductive amination, where pyridine-4-carbaldehyde reacts with allylamine in the presence of a reducing agent. While this method is less common for aromatic amines, it offers a route to avoid alkyl halide handling.

Reaction Workflow

-

Imine Formation : Condensation of pyridine-4-carbaldehyde with allylamine generates a Schiff base.

-

Reduction : Sodium borohydride or cyanoborohydride reduces the imine to the corresponding amine.

Challenges

-

Low reactivity : The electron-withdrawing pyridine ring reduces the electrophilicity of the carbonyl group, necessitating elevated temperatures or Lewis acid catalysts.

-

Side reactions : Competing reduction of the pyridine ring may occur under vigorous conditions.

Spectroscopic Characterization and Validation

Successful synthesis of this compound is confirmed through spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions: N-Allylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-allylpyridin-4-imine using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can yield this compound derivatives with different substituents on the allyl group.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products:

Oxidation: N-Allylpyridin-4-imine.

Reduction: Various this compound derivatives.

Substitution: Compounds with different functional groups replacing the allyl group.

Scientific Research Applications

Organic Synthesis

N-Allylpyridin-4-amine is utilized as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of complex molecular structures.

1.1. Palladium-Catalyzed Reactions

Recent studies have highlighted the use of this compound in palladium-catalyzed allylation reactions. For instance, a study demonstrated the conversion of 4-alkylpyridines to allylated products with high yields using N-allylated pyridinium salts as precursors. This method showcases the compound's utility in synthesizing valuable derivatives of pyridine .

1.2. Synthesis of Antibiotics

This compound and its derivatives have been explored for their antibacterial properties. Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines indicates that compounds containing this scaffold exhibit selective antibacterial activity against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecalis . This suggests potential applications in developing new antibiotics.

Medicinal Chemistry

The medicinal applications of this compound are particularly notable in neurology and pharmacology.

2.2. Anticancer Research

There is emerging interest in the application of pyridine derivatives in anticancer research. The ability to modify the N-allyl group could enhance the selectivity and potency of these compounds against cancer cells, although specific studies on this compound are still needed to establish its role.

Material Science

This compound has potential applications in material science, particularly in the development of functional materials.

3.1. Polymer Chemistry

Research indicates that pyridine derivatives can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The allyl group can facilitate cross-linking reactions, leading to materials with tailored functionalities.

3.2. Sensor Development

The unique electronic properties of pyridine derivatives make them suitable candidates for sensor applications. Their ability to interact with various analytes could be leveraged to develop sensitive detection systems for environmental monitoring or biomedical applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of N-Allylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share structural similarities with N-Allylpyridin-4-amine, differing primarily in substituents and heterocyclic cores:

Table 1: Structural Comparison of this compound and Analogues

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 2: Physicochemical Properties

Pharmaceutical Relevance

- Nitro and Chloro Derivatives : 2-Chloro-5-nitropyridin-4-amine is critical in synthesizing cytokine inhibitors and heterocyclic drugs due to its hydrogen-bonding capacity and electron-withdrawing groups .

- Allyl-Functionalized Analogues: The allyl group in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine enables further functionalization for targeted drug candidates, enhancing pharmacokinetic profiles .

- Diarylamine Structures : Compounds like N-(3-nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine exhibit distinct NMR shifts (e.g., δ 8.82–6.31 ppm for aromatic protons) and thermal stability, making them valuable for structural studies .

Biological Activity

N-Allylpyridin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and antimalarial properties. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of pyridin-4-amine with allyl halides under basic conditions. This process allows for the introduction of the allyl group at the nitrogen atom, which is crucial for enhancing the biological activity of the compound.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

- Antimalarial Activity : Recent investigations into the antimalarial properties of related compounds suggest that modifications at the 4-position of pyridine can enhance efficacy against Plasmodium falciparum, particularly strains resistant to traditional treatments like chloroquine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Alkylation Effects : The introduction of alkyl groups at the nitrogen position has been shown to enhance binding affinity and biological activity. For example, methyl or allyl substitutions can affect electron delocalization, influencing how these compounds interact with biological targets .

- Functional Group Variations : The presence of electron-donating or withdrawing groups can significantly alter the pharmacological profile. For instance, substituents that enhance lipophilicity may improve membrane permeability, thereby increasing bioavailability .

Antimicrobial Efficacy

A study focusing on a series of pyridine derivatives, including this compound, found that these compounds exhibited potent antimicrobial properties against both drug-sensitive and resistant strains. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective concentrations as low as 0.5 µg/mL against certain strains .

Antimalarial Studies

In vitro assays conducted on chloroquine-sensitive and resistant strains of P. falciparum indicated that this compound derivatives showed significant antiplasmodial activity. The most active compounds demonstrated IC50 values in the nanomolar range, suggesting a promising lead for further development in antimalarial therapy .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | 0.5 | 20 | Antimicrobial |

| Related Pyridine Derivative | 1 | 15 | Antimalarial |

| Chloroquine | 0.1 | 10 | Antimalarial |

Q & A

Q. Methodological Approach :

- Alkylation Strategies : Use nucleophilic substitution reactions with allyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like acetonitrile .

- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C) to balance reaction kinetics and byproduct formation.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

- Machine Learning : Integrate computational tools (e.g., LabMate.AI ) for predictive modeling of reaction parameters, as demonstrated in analogous pyridine derivative syntheses .

What advanced spectroscopic techniques are critical for characterizing this compound?

Q. Key Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns and allyl group integration. Compare chemical shifts with PubChem data for validation .

- High-Resolution Mass Spectrometry (HRMS) : Determine molecular ion peaks (e.g., [M+H]) to verify molecular formula (CHN) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents or potential amine vapors.

- Waste Management : Segregate chemical waste in labeled containers and coordinate disposal with certified hazardous waste services .

- Emergency Response : Maintain spill kits with neutralizing agents (e.g., activated carbon) and ensure access to emergency showers/eyewash stations .

How do structural modifications (e.g., allyl vs. ethyl/phenyl groups) impact the bioactivity of pyridin-4-amine derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

Methodology : Perform comparative molecular docking studies (e.g., AutoDock Vina) and in vitro enzyme assays (e.g., cholinesterase inhibition) to validate substituent effects .

How should researchers resolve contradictions in experimental data (e.g., conflicting enzyme inhibition results)?

Q. Analytical Framework :

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorometric vs. colorimetric assays) .

- Batch Analysis : Replicate experiments with independently synthesized batches to rule out impurity-driven artifacts .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity, pH) .

What analytical methods are recommended for detecting trace impurities (e.g., nitrosamines) in this compound?

Q. Analytical Workflow :

- GC-NPD (Nitrogen-Phosphorus Detection) : Detect nitrosamines at ppm levels with optimized temperature programming .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for high-sensitivity quantification of degradants .

- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate impurities .

How can mechanistic studies elucidate the reaction pathways of this compound in catalytic processes?

Q. Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.